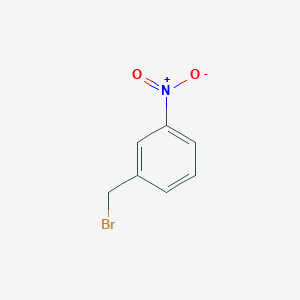

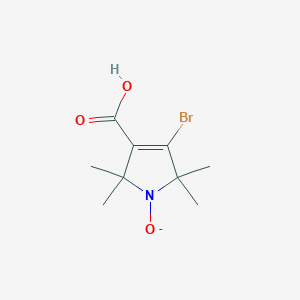

4-溴-1-氧基-2,2,5,5-四甲基-δ3-吡咯烯-3-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Synthesis of compounds related to "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" involves various strategies, including halogenation, cyclization, and functional group transformations. Studies have detailed the synthesis of structurally similar compounds, indicating a diverse synthetic toolkit is available for modifying and creating these molecules. Notable methods include the use of phosphorus oxybromide for bromination and potassium persulfate for dehydrogenation processes, demonstrating the chemical flexibility in synthesizing related brominated pyrroline derivatives (Niu Wen-bo, 2011).

Molecular Structure Analysis

Advanced computational and experimental techniques, such as ab initio and DFT calculations, have been employed to explore the molecular structure of closely related compounds. These studies provide valuable insights into the geometric parameters, including bond lengths, bond angles, and torsional angles, facilitating a deeper understanding of the molecular architecture and its influence on reactivity and properties (B. D. Patel et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds showcases a range of reactions, including nucleophilic substitutions, cyclizations, and brominations, which are central to the synthesis and functionalization of the pyrroline core. The use of various reagents and conditions highlights the versatility and potential for targeted modifications to achieve desired chemical properties (G. Anuradha et al., 2014).

Physical Properties Analysis

While specific studies on "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" are not directly available, the physical properties of related compounds can be inferred. These include solubility, melting points, and crystalline structure, which are crucial for understanding the compound's behavior in various environments and applications. Techniques like X-ray crystallography have been instrumental in detailing the crystalline structures, offering insights into molecular packing, hydrogen bonding, and the overall solid-state architecture (G. Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different classes of reagents, define the functional utility of these compounds. Studies on similar molecules underscore the importance of the bromo and pyrroline functional groups in dictating the chemical behavior, including electrophilic and nucleophilic reactions, which are pivotal for further chemical transformations and applications (Shuang Gao et al., 2018).

科研应用

合成和衍生物形成

4-溴-1-氧基-2,2,5,5-四甲基-δ3-吡咯烯-3-羧酸已成为合成各种衍生物化合物的焦点。 Chudinov和Rozantsev(1983年)报道了该化合物的酯、酰胺、腈、酸氯化物、酸酐和混合酸酐衍生物的合成,指出与没有溴原子的类似化合物相比,该化合物在亲核取代反应中的反应性较低(Chudinov & Rozantsev, 1983)。

在学习和记忆过程中的应用

在探索可能在学习和记忆过程中活跃的化合物的研究中,合成了2-氧代-和2,5-二氧代-δ3-吡咯烯-1-乙酸的酯和酰胺。这些化合物被认为是4-羟基-2-吡咯烷酮的脱水产物或4-氨基异丁烯酸的环状衍生物(Pinza & Pifferi, 1978)。

亚硝基自由基的发展

该化合物在开发新系列的亚硝基自由基方面发挥了重要作用,例如溴代吡咯亚氧基自由基。 Chudinov等人(1983年)开发了各种溴代吡咯亚氧基的制备方法,为稳定亚硝基自由基的研究做出了重要贡献(Chudinov et al., 1983)。

Favorskii重排研究

Favorskii重排是涉及某些化合物转化的反应,已使用4-溴-1-氧基-2,2,5,5-四甲基-δ3-吡咯烯-3-羧酸的衍生物进行研究。 Krinitskaya(1997年)使用3-溴-2,2,6,6-四甲基-4-氧代哌啶-1-氧基和其衍生物探索了这种重排(Krinitskaya, 1997)。

性质

IUPAC Name |

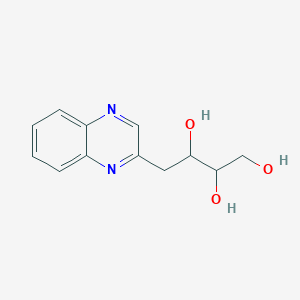

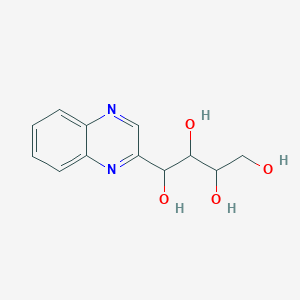

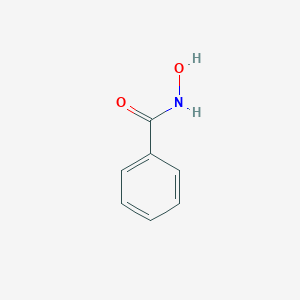

4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNRXGOATCFQQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrNO3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。